4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide
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Description
4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
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Scientific Research Applications
Imaging and Detection in Clinical Diagnostics
The use of benzamide derivatives in clinical diagnostics, particularly in imaging for cancer detection, is an area of significant interest. For instance, a study by Caveliers et al. (2002) explored the potential of an iodobenzamide, aimed at visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed on breast cancer cells. The study highlighted the compound's ability to accumulate in breast tumors, suggesting its potential as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).
Drug Metabolism and Pharmacokinetics
The understanding of how drugs are metabolized and their pharmacokinetics is crucial for drug development. Renzulli et al. (2011) investigated the disposition of a novel orexin 1 and 2 receptor antagonist, revealing insights into its metabolism and excretion pathways. This research contributes to the broader knowledge of drug metabolism, aiding in the development of more effective and safer therapeutic agents (Renzulli et al., 2011).
Chemical Ecology and Pest Management
In chemical ecology and pest management, the efficacy of compounds such as benzyl-N-piperidine derivatives as insect repellents has been explored. Debboun et al. (2000) evaluated the repellent efficacy of such compounds against mosquitoes and black flies, demonstrating their high effectiveness and potential as alternatives to existing repellents (Debboun et al., 2000).
Properties
IUPAC Name |
4-benzyl-N-[1-(2-methoxyethyl)indol-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-16-15-27-18-22(21-9-5-6-10-23(21)27)25-24(28)26-13-11-20(12-14-26)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHYIPANGPAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.